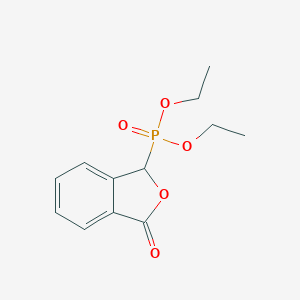

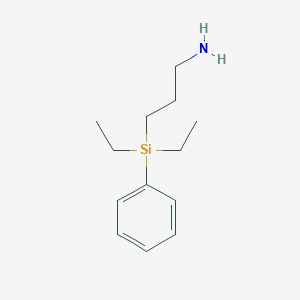

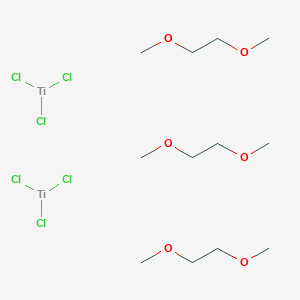

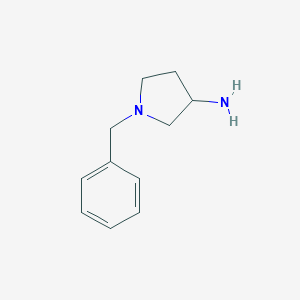

![molecular formula C18H14 B101390 7,12-Dihydrobenz[a]anthracene CAS No. 16434-59-6](/img/structure/B101390.png)

7,12-Dihydrobenz[a]anthracene

Overview

Description

7,12-Dimethylbenz[a]anthracene (DMBA) is a polycyclic aromatic hydrocarbon that is widely used in research laboratories studying cancer . It is an immunosuppressor and a potent organ-specific laboratory carcinogen . It is yellow to greenish-yellow in color, odorless, and exhibits bluish-violet fluorescence in UV light .

Synthesis Analysis

The synthesis of 7,12-Dihydrobenz[a]anthracene derivatives has been achieved through TiCl4-catalyzed reactions of the corresponding aromatic quinones and malononitrile . The title compounds were synthesized despite large steric repulsion between the aromatic quinone moiety and the dicyanomethylene moiety .Molecular Structure Analysis

The crystal structure of 7,12-Dimethylbenz[a]anthracene (DMBA) has been refined from new X-ray diffraction data collected at low temperature (180 K). This has allowed the location of the hydrogen atom positions not previously reported in earlier structure determinations and refinements .Chemical Reactions Analysis

7,12-DIMETHYLBENZ[A]ANTHRACENE is incompatible with strong oxidizing agents . The mechanism of DMBA-induced lymphoid toxicity involves the aryl hydrocarbon receptor (AHR), a ligand-dependent transcription factor that mediates activation .Physical And Chemical Properties Analysis

7,12-Dimethylbenz[a]anthracene is a yellow to greenish-yellow solid . It has a molecular weight of 256.3410 .Scientific Research Applications

Chiroptical Properties and Racemization

- Chiroptical Properties : The chiroptical properties of 7,12-bis(dicyanomethylene)-7,12-dihydrobenz[a]anthracene have been studied, revealing spontaneous racemization at ambient temperatures, assessed via chiral high-performance liquid chromatography and circular dichroism spectral decay (Saito et al., 2008).

Metabolism by Mycobacterium

- Biodegradation by Mycobacterium : Research on the degradation of 7,12-dimethylbenz[a]anthracene (DMBA) by Mycobacterium vanbaalenii PYR-1 showed initial attack at specific positions on DMBA, demonstrating the organism's high regio- and stereoselectivity in degrading DMBA (Moody et al., 2003).

Metabolism in Mice

- Metabolism in Mice : Studies on the metabolism of 7,12-dimethylbenz(a)anthracene in mice revealed various metabolites formed when homogenates of the stomach and small intestine were incubated with the hydrocarbon, indicating specific metabolic pathways (Gentil & Sims, 2004).

Photoreactivity and Genotoxicity

- Photoreactivity and Genotoxicity : Research indicates that 7,12-dimethylbenz[a]anthracene is phototoxic and photomutagenic, with light irradiation leading to various photoproducts and the formation of DNA adducts. This suggests different genotoxicity pathways from microsomal metabolism (Yu et al., 2005).

Synthesis of Dibenzo-7λ3-Phosphanorbornadiene Derivatives

- Synthesis of Novel Compounds : Research has led to the synthesis of unprotected dibenzo-7λ(3)-phosphanorbornadiene derivatives, which are synthesized via specific reactions and have potential for further chemical applications (Velian & Cummins, 2012).

Expression of CYP1A1 and CYP1B1 in Rat Liver

- CYP1 Enzyme Expression : The expression of cytochrome P450 1A1 and 1B1 (CYP1) in rat liver following administration of 7,12-Dimethybenz[a]anthracene has been studied, indicating specific timeframes for enzyme production and metabolism of DMBA in rat liver (Muto et al., 2003).

Photodegradation and Biodegradation

- Photodegradation and Biodegradation : Studies have identified photodegradation products of polycyclic aromatic hydrocarbons like 7,12-dihydrobenz[a]anthracene in water and their amenability to biodegradation, providing insights into environmental impact and degradation pathways (Lehto et al., 2003).

Safety And Hazards

properties

IUPAC Name |

7,12-dihydrobenzo[a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEUPINIIPQUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CC3=CC=CC=C31)C4=CC=CC=C4C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,12-Dihydrobenzo[a]anthracene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

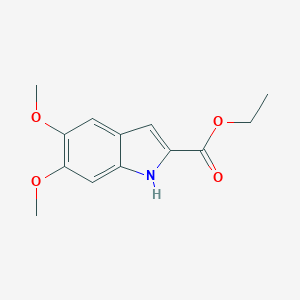

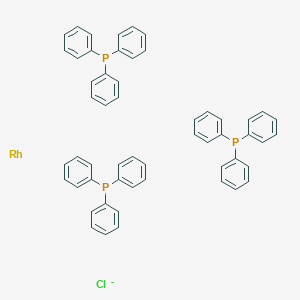

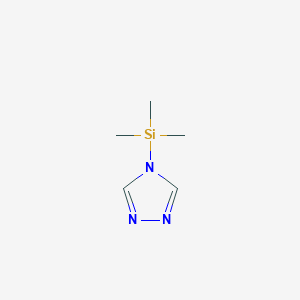

![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)